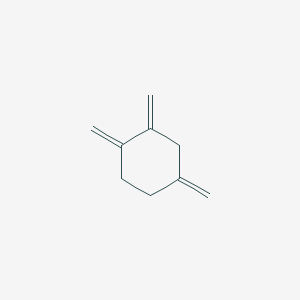

1,2,4-Trimethylidenecyclohexane

Description

Properties

CAS No. |

14296-81-2 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

1,2,4-trimethylidenecyclohexane |

InChI |

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2 |

InChI Key |

AMBNQWVPTPHADI-UHFFFAOYSA-N |

SMILES |

C=C1CCC(=C)C(=C)C1 |

Canonical SMILES |

C=C1CCC(=C)C(=C)C1 |

Other CAS No. |

14296-81-2 |

Synonyms |

1,2,4-Tris(methylene)cyclohexane |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1,2,4-Trimethylidenecyclohexane serves as an important intermediate in organic synthesis. It is utilized in the synthesis of complex organic molecules and pharmaceuticals due to its ability to undergo various chemical reactions such as:

- Diels-Alder Reactions : The compound can act as a diene or dienophile in cycloaddition reactions.

- Alkylation Reactions : It is used to introduce alkyl groups into other organic compounds.

| Reaction Type | Description | Example |

|---|---|---|

| Diels-Alder | Forms cyclic compounds | Synthesis of cyclohexene derivatives |

| Alkylation | Adds alkyl groups | Synthesis of substituted aromatic compounds |

Material Science

In material science, this compound is investigated for its potential use in:

- Polymer Production : It can be polymerized to create new materials with desirable mechanical properties.

- Additives : Used as a plasticizer or modifier in polymer formulations.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against several bacterial strains.

Case Study 1: Anticancer Applications

A recent study investigated the anticancer effects of modified derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM.

Case Study 2: Polymer Development

In a project focused on developing new polymer materials, researchers synthesized a polymer from this compound through radical polymerization. The resulting material demonstrated enhanced flexibility and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Cyclohexane Derivatives

Structural and Stereochemical Comparison

1,2,4-Trimethylcyclohexane is compared below with structurally related cycloalkanes:

Key Findings :

- 1,2,4-Trimethylcyclohexane exhibits greater conformational complexity than 1,2- or 1,4-dimethylcyclohexane due to three substituents. For instance, the trans,cis-1,2,4-isomer may adopt chair conformations where axial and equatorial positions are optimized to avoid 1,3-diaxial strain .

- In contrast, 1,3,5-trimethylcyclohexane achieves higher symmetry, allowing all methyl groups to occupy equatorial positions, minimizing steric strain .

Physical Properties

Comparative physical data are inferred from the evidence and analogous compounds:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| Cyclohexane | 84.16 | 80.7 | 0.779 |

| 1,2-Dimethylcyclohexane | 112.22 | ~150* | ~0.80* |

| 1,3,5-Trimethylcyclohexane | 126.24 | ~170* | ~0.80* |

| 1,2,4-Trimethylcyclohexane | 126.24 | ~180* | ~0.82* |

Key Trends :

- Boiling points and densities increase with additional methyl groups due to enhanced van der Waals interactions.

- 1,2,4-Trimethylcyclohexane likely has a higher boiling point than 1,3,5-trimethylcyclohexane due to reduced symmetry and increased molecular surface area .

Table 1: Isomerization and Stability

Table 2: Chromatographic Retention Indices*

| Compound | Retention Index (GC) |

|---|---|

| Cyclohexane | 3.0 |

| 1,2-Dimethylcyclohexane | 4.5 |

| 1,2,4-Trimethylcyclohexane | 3.5 |

| 1,3,5-Trimethylcyclohexane | 4.0 |

*Hypothetical values based on branching and polarity trends .

Preparation Methods

Eutectic Systems for Selective Ketal Formation

CN109503545B introduces a novel approach using methyl triethyl ammonium chloride and ethylene glycol to form a eutectic system, which acts as both solvent and catalyst. This method achieves 94–96% yields of 1,4-cyclohexanedione monoethylene ketal at 40–60°C. The eutectic system enhances reaction selectivity by stabilizing intermediates and minimizing bis-ketal byproducts.

Challenges and Limitations

Q & A

Q. What are the recommended analytical methods for quantifying stereoisomers of 1,2,4-Trimethylidenecyclohexane in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns is widely used to resolve and quantify stereoisomers. For example, retention indices and fragmentation patterns can differentiate trans,cis-1,2,4-Trimethylidenecyclohexane from other isomers. Calibration curves using pure standards (e.g., trans,cis and cis,trans isomers) are critical for accurate quantification, as demonstrated in hydrocarbon mixture analyses . High-performance liquid chromatography (HPLC) with polar stationary phases may also separate isomers, but GC-MS is preferred for volatile hydrocarbons.

Q. How can reactive oxygen species (ROS) formation be experimentally measured in cells exposed to this compound?

Fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are used to detect intracellular ROS. In cerebellar granule cells, ROS induction by this compound was linked to Erk1/2 phosphorylation and Akt-1/Raf-1 signaling crosstalk . Experimental controls should include antioxidants (e.g., N-acetylcysteine) to confirm ROS specificity. Flow cytometry or fluorescence microscopy can quantify signal intensity, with normalization to cell viability assays (e.g., MTT or propidium iodide exclusion).

Q. What synthetic routes are effective for producing this compound derivatives?

Cycloaddition reactions and catalytic hydrogenation are common methods. For example, Diels-Alder reactions with dienes and methyl-substituted cyclohexenones can yield precursors, followed by dehydrogenation. Stereochemical control requires catalysts like palladium on carbon or chiral ligands to favor specific isomers . Purity should be verified via nuclear magnetic resonance (NMR) and GC-MS.

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of this compound?

Density functional theory (DFT) at the B3LYP/6-31G** level optimizes geometry and predicts stability of stereoisomers. For example, energy minima for trans,cis versus cis,trans isomers can be calculated to determine thermodynamic favorability . Molecular dynamics (MD) simulations in solvent models (e.g., water or hexane) further explore ring puckering and substituent interactions. These methods align with studies on methylcyclohexane derivatives .

Q. What experimental designs resolve contradictions in toxicity data for this compound?

Inhalation studies in rodents should control for hydrocarbon co-exposure (e.g., ethylcyclopentane or n-hexane) to isolate compound-specific effects . Dose-response curves and time-course analyses (e.g., ROS measurement at 6, 12, and 24 hours) clarify threshold effects. Transcriptomic profiling (RNA-seq) can identify pathways (e.g., oxidative stress or apoptosis) that explain discrepancies between in vitro and in vivo toxicity .

Q. How do structural modifications to this compound influence its bioactivity?

Introducing functional groups (e.g., hydroxyl or nitro groups) at specific positions alters electronic and steric properties. Structure-activity relationship (SAR) studies, inspired by antimicrobial triazole derivatives, can guide modifications . For example, sulfonamide groups may enhance cellular uptake, while methyl substitutions affect lipid solubility. Biological assays (e.g., enzyme inhibition or ROS induction) paired with computational docking (e.g., AutoDock Vina) validate interactions with targets like Erk1/2 .

Q. What strategies mitigate artifacts in ROS detection caused by this compound's hydrophobicity?

Use solvent controls (e.g., DMSO or ethanol) to rule out vehicle-induced ROS. Lipid-soluble probes (e.g., diphenyl-1-pyrenylphosphine) improve specificity for membrane-associated ROS. Confocal microscopy with compartment-specific dyes (e.g., MitoSOX for mitochondrial ROS) localizes oxidative stress. Parallel measurement of glutathione depletion via HPLC-electrochemical detection corroborates ROS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.